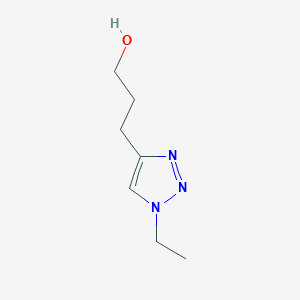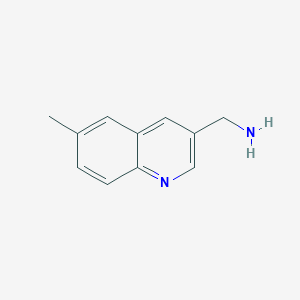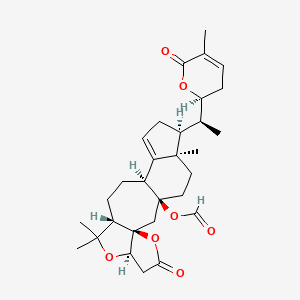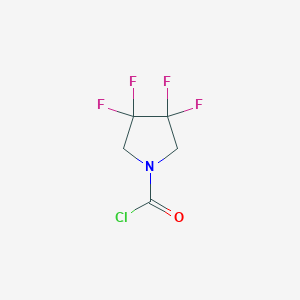
1-(2-Bromo-1-methoxyethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-methoxyethyl)-2-methylbenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where a bromine atom and a methoxyethyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzene (toluene) followed by the introduction of a methoxyethyl group. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The methoxyethyl group can be introduced using methanol (CH3OH) and a suitable base like sodium hydroxide (NaOH) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxyethyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Major Products:
- Substitution reactions yield compounds like 2-methoxyethyl-2-methylphenol, 2-methoxyethyl-2-methylbenzonitrile, or 2-methoxyethyl-2-methylaniline.
- Oxidation reactions produce 2-methoxyethyl-2-methylbenzaldehyde or 2-methoxyethyl-2-methylbenzoic acid.
- Reduction reactions result in 2-methoxyethyl-2-methylbenzene or 2-methoxyethyl-2-methylbenzyl alcohol .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-methoxyethyl)-2-methylbenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and methoxyethyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can act as an intermediate in the synthesis of biologically active molecules, influencing enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-1-methoxyethyl)-2-methylbenzene can be compared with other similar compounds such as:
- 1-Bromo-2-(methoxymethyl)benzene
- 2-Bromo-1-phenylethyl methyl ether
- 1-Bromo-2-(methoxymethoxy)benzene
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring.
Eigenschaften
Molekularformel |
C10H13BrO |
|---|---|
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
1-(2-bromo-1-methoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,7H2,1-2H3 |
InChI-Schlüssel |
DZLUNAMYQCHHJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072697.png)
![3-Methyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13072702.png)
![1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072710.png)

![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)

![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)
![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)

![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)
![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)


